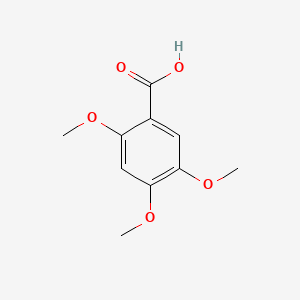

2,4,5-Trimethoxybenzoic acid

描述

This compound has been reported in Alpinia flabellata with data available.

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZUCOGWKYOPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060076 | |

| Record name | Benzoic acid, 2,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystalline powder; [Acros Organics MSDS] | |

| Record name | 2,4,5-Trimethoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

490-64-2 | |

| Record name | 2,4,5-Trimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trimethoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WDU77RBH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,5-Trimethoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Chemical Properties and Structure

Introduction

This compound, also known by its synonym Asaronic acid, is an organic compound classified as a methoxybenzoic acid.[1][2] It is a white to off-white crystalline solid at room temperature.[1][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the production of drugs like Acotiamide, which is used for gastrointestinal motility disorders.[3][4][5] Furthermore, recent research has highlighted its potential anti-inflammatory properties, making it a subject of interest for drug development professionals.[6][7] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological activities.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [2][3][4][8][9] |

| Molecular Weight | 212.20 g/mol | [2][8][9] |

| Appearance | White to off-white crystalline powder | [1][3][8][10] |

| Melting Point | 143-145 °C | [1][10] |

| Boiling Point | 300 °C | [8][10][11] |

| Density | 1.2 ± 0.1 g/cm³ (estimate) | [8][11] |

| Water Solubility | Soluble | [3][8][10] |

| Solubility in other solvents | Soluble in DMSO (100 mg/mL), slightly soluble in Chloroform | [7][10][11] |

| pKa | 4.24 ± 0.10 (Predicted) | [3] |

| Flash Point | 134.0 ± 20.0 °C | [8][10] |

| Vapor Pressure | 0.000513 mmHg at 25°C | [8][10] |

| Refractive Index | 1.5140 - 1.524 (estimate) | [8][10][11] |

| UV max (λmax) | 226 nm (in EtOH) | [1][3][10] |

Chemical Structure

This compound has a benzene ring substituted with three methoxy groups (-OCH₃) at the 2, 4, and 5 positions and a carboxylic acid (-COOH) group at the 1 position.[3] This substitution pattern is crucial for its chemical properties and biological activity.

-

IUPAC Name: this compound[2]

-

Synonyms: Asaronic acid[2][3], Asarylic acid[2], Calamonic acid[2]

-

InChI: InChI=1S/C10H12O5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3,(H,11,12)[2][3]

Synthesis and Reactivity

Synthesis

This compound can be synthesized through several routes. Industrially, it is often prepared via multi-step organic synthesis starting from precursors like veratric acid or syringaldehyde, which involve selective methylation and oxidation processes.[3] Another reported method is the oxidation of 2,4,5-trimethoxybenzaldehyde using oxidizing agents such as potassium permanganate.[3] A historical synthesis involves a two-step reaction starting with carbon disulfide and aluminum chloride, followed by oxidation with permanganate.[9]

Reactivity and Stability

The compound is stable under normal ambient conditions.[3][12][13] It is incompatible with strong oxidizing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[12] The carboxylic acid group can undergo typical reactions such as esterification.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the protons of the three methoxy groups and the carboxylic acid proton. Spectral data is available on platforms like ChemicalBook.[14]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, C-O stretches of the methoxy and acid groups, and C-H stretches of the aromatic ring and methyl groups.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight. PubChem lists top 5 peaks in the mass spectrum as 212, 197, 137, 169, and 213.[2]

Biological Activity and Applications

Anti-inflammatory Effects

This compound, identified in extracts of purple perilla, has demonstrated significant anti-inflammatory properties.[6][7] It has been shown to inhibit inflammatory responses induced by lipopolysaccharides (LPS).[6] The mechanism of action involves the inhibition of the activation of key signaling pathways, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription).[6] By downregulating these pathways, it can attenuate the activation of macrophages towards the pro-inflammatory M1 phenotype, which is implicated in conditions like diabetes.[6][7] Specifically, it has been observed to inhibit the secretion of pro-inflammatory cytokines like IL-6 and MCP-1.[6]

Pharmaceutical Intermediate

A primary application of this compound is its use as a key intermediate in the pharmaceutical industry.[3][4] It is a building block in the synthesis of Acotiamide, a medication used to treat functional dyspepsia by enhancing gastrointestinal motility.[4][5]

Research Applications

In a laboratory setting, it is used as an internal standard for the determination of hydroxyl groups in lignins.[1][15] It is also employed in broader chemical research for the synthesis of more complex organic molecules.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams generated using DOT language to visualize the biological signaling pathway and a general experimental workflow.

References

- 1. This compound | 490-64-2 [chemicalbook.com]

- 2. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound Manufacturer in India [vihita-bio.com]

- 5. vihitabio.com [vihitabio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 490-64-2 [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

- 14. This compound(490-64-2) 1H NMR spectrum [chemicalbook.com]

- 15. This compound 99 490-64-2 [sigmaaldrich.com]

An In-depth Technical Guide on 2,4,5-Trimethoxybenzoic Acid: Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxybenzoic acid, a substituted benzoic acid derivative, has garnered interest within the scientific community for its potential applications as a precursor in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, though limited, and a detailed exploration of its putative biosynthetic pathway. Drawing parallels with the biosynthesis of structurally related phenylpropanoids, particularly asarone, this document elucidates the key enzymatic steps likely involved in its formation. Furthermore, this guide presents detailed experimental protocols for the isolation, identification, and quantification of this compound from natural sources, alongside methodologies for the investigation of its biosynthesis.

Natural Occurrence

The natural occurrence of this compound appears to be infrequent. However, it has been identified in a few plant species. This section summarizes the known natural sources and, where available, quantitative data on its presence.

Identified Natural Sources

This compound has been reported in the following plant species:

-

Alpinia flabellata : This plant, belonging to the ginger family (Zingiberaceae), has been cited as a source of this compound.

-

Perilla frutescens (Purple Perilla) : Extracts from purple perilla have been shown to contain this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data on the concentration of this compound in its natural sources. The table below is structured to be populated as more research becomes available.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Alpinia flabellata | Not specified | Data not available | Not specified | |

| Perilla frutescens | Leaves | Data not available | Not specified |

Table 1: Quantitative Occurrence of this compound in Natural Sources. This table is intended for the compilation of future quantitative findings.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of other phenylpropanoids with similar substitution patterns, a putative pathway can be proposed. The biosynthesis is believed to start from the shikimate pathway, leading to the formation of a C6-C3 phenylpropanoid backbone, which is then modified through a series of hydroxylation and O-methylation steps.

Proposed Biosynthetic Pathway

The biosynthesis of this compound likely shares early steps with the general phenylpropanoid pathway, starting from L-phenylalanine. The key steps are proposed as follows:

-

Deamination of L-Phenylalanine : The pathway initiates with the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation Events : Cinnamic acid undergoes a series of hydroxylation reactions on the aromatic ring. The specific sequence leading to a 2,4,5-hydroxylation pattern is yet to be determined. Plausible intermediates could include p-coumaric acid, caffeic acid, and other hydroxylated cinnamic acid derivatives. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (P450s) .

-

O-Methylation : The hydroxyl groups are sequentially methylated by O-methyltransferases (OMTs) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The specific OMTs responsible for the methylation at positions 2, 4, and 5 have not yet been characterized. It is hypothesized that a set of OMTs with specific regioselectivity are involved.

-

Side-Chain Cleavage : The C3 side chain of the trimethoxylated cinnamic acid derivative is cleaved to yield 2,4,5-trimethoxybenzaldehyde. This is a critical step that can occur via several proposed mechanisms, including a retro-aldol reaction or an oxidative cleavage.

-

Oxidation : Finally, 2,4,5-trimethoxybenzaldehyde is oxidized to this compound. This oxidation is likely catalyzed by an aldehyde dehydrogenase (ALDH) .

Biosynthesis Diagram

Spectroscopic data of 2,4,5-Trimethoxybenzoic acid (NMR, IR, Mass Spec)

This technical guide provides an in-depth overview of the spectroscopic data for 2,4,5-Trimethoxybenzoic acid, a methoxybenzoic acid.[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9.96 | s | 2H | -COOH | CDCl₃[3] |

| 8.67 | s | 2H | Ar-H | CDCl₃[3] |

| 7.11 | s | 2H | Ar-H | CDCl₃[3] |

| 3.94 | s | 3H | -OCH₃ | CDCl₃[4] |

| 3.93 | s | 6H | -OCH₃ | CDCl₃[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 171.4 | C=O | CDCl₃[4] |

| 152.9 | Ar-C-O | CDCl₃[4] |

| 142.9 | Ar-C-O | CDCl₃[4] |

| 124.1 | Ar-C | CDCl₃[4] |

| 107.3 | Ar-C-H | CDCl₃[4] |

| 60.9 | -OCH₃ | CDCl₃[4] |

| 56.2 | -OCH₃ | CDCl₃[4] |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 | O-H stretch (carboxylic acid)[6] |

| 2850-2960 | C-H stretch (sp³ hybridized)[5] |

| 1680-1750 | C=O stretch (carbonyl)[6] |

| 1600 & 1500 | C=C stretch (aromatic ring)[6] |

| 1000-1300 | C-O stretch[5] |

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[7]

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 212.07 | [M]⁺ (Molecular Ion) |

| 197.05 | [M - CH₃]⁺ |

| 169.05 | [M - COOH]⁺ |

| 154.03 | [M - COOH - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh between 5 to 20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2] The sample should be dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.[2][8] Gentle vortexing or sonication can be used to ensure complete dissolution.[2]

-

Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[2] It is important to avoid the introduction of air bubbles.[2]

-

Instrument Setup : Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.[2] Place the sample in the NMR spectrometer.

-

Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity. Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent like methylene chloride.[9]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[9]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.[9] Record the spectrum. If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[9]

2.3. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound by dissolving the sample in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10] Then, dilute 100 µL of this solution with 1 mL of the same or a compatible solvent.[10]

-

Sample Introduction : The prepared solution is introduced into the mass spectrometer. For techniques like electrospray ionization (ESI), the sample is infused directly or via liquid chromatography.[10] For electron ionization (EI), the sample is vaporized in a vacuum.[11]

-

Ionization : In the ion source, the sample molecules are ionized. In EI, a high-energy electron beam is used to knock an electron off the molecule, forming a radical cation.[12]

-

Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[12] A detector then records the abundance of each ion.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability Profile of 2,4,5-Trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,4,5-Trimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties.

Introduction

This compound (TMBA), also known as Asaronic acid, is a substituted benzoic acid derivative with the chemical formula C₁₀H₁₂O₅. It presents as a white to off-white crystalline powder.[1] Its molecular structure, featuring three methoxy groups and a carboxylic acid function, dictates its solubility and stability characteristics, which are critical parameters for its application in drug development and other chemical syntheses. This document outlines the available data on TMBA's solubility in various solvents and its stability under different stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | |

| CAS Number | 490-64-2 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 143-145 °C | |

| pKa | 4.24 (Predicted) | [1] |

| LogP | 1.48 |

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent, temperature, and pH. The presence of both polar (carboxylic acid) and non-polar (methoxy groups, benzene ring) moieties allows for its dissolution in a range of solvents.

Qualitative Solubility

Based on available data, the qualitative solubility of this compound is summarized as follows:

| Solvent | Solubility |

| Water | Sparingly soluble to soluble |

| Benzene | Soluble |

| Chloroform | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Highly soluble (100 mg/mL)[2] |

| Ethanol | Soluble |

| Petroleum Ether | Soluble |

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature, an estimated aqueous solubility of 3190 mg/L at 25 °C has been reported.[3]

For a comprehensive understanding, the following table presents solubility data for the closely related analogue, 2,4,5-Trimethoxybenzaldehyde, which is expected to exhibit a similar solubility trend. This data can serve as a valuable reference for solvent selection and formulation development.

Table 1: Solubility of 2,4,5-Trimethoxybenzaldehyde in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (x10⁻³) |

| Methanol | 278.15 | 15.83 |

| 298.15 | 34.52 | |

| 318.15 | 68.41 | |

| Ethanol | 278.15 | 10.25 |

| 298.15 | 23.67 | |

| 318.15 | 49.88 | |

| Acetone | 278.15 | 110.20 |

| 298.15 | 165.40 | |

| 318.15 | 240.10 | |

| Acetonitrile | 278.15 | 35.11 |

| 298.15 | 58.92 | |

| 318.15 | 93.27 | |

| Ethyl Acetate | 278.15 | 65.43 |

| 298.15 | 105.70 | |

| 318.15 | 162.30 |

Data for 2,4,5-Trimethoxybenzaldehyde is provided as a reference for this compound due to structural similarity.

Stability Profile

This compound is moderately stable under ambient conditions.[1] However, as with many pharmaceutical intermediates, its stability can be compromised under stress conditions such as exposure to harsh pH, oxidative environments, and light. A thorough understanding of its degradation pathways is crucial for ensuring the quality and safety of the final drug product.

Forced Degradation Studies

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Solid drug at 60°C for 7 days |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determination of Aqueous Solubility

This protocol describes the shake-flask method for determining the aqueous solubility of this compound.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility.

Methodology:

-

Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Stability-Indicating HPLC Method

This protocol outlines the development of a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products.

Workflow for HPLC Method Development

Caption: Workflow for HPLC method development.

Methodology:

-

Chromatographic Conditions (starting point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 226 nm (based on reported λmax in Ethanol)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

-

Method Validation:

-

Specificity: Inject stressed samples (acid, base, peroxide, heat, light) to demonstrate that the method can resolve the main peak from any degradation products. Peak purity analysis should be performed.

-

Linearity: Prepare a series of standard solutions of this compound over a defined concentration range and analyze them to establish a linear relationship between peak area and concentration.

-

Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of M1 macrophage phenotype-mediated inflammation. This activity is primarily attributed to its ability to modulate the NF-κB and JAK-STAT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Lipopolysaccharide (LPS) is a potent activator of the NF-κB pathway in macrophages. This compound has been shown to inhibit this activation.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by 2,4,5-TMBA.

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is another critical signaling cascade in the inflammatory response of macrophages. This compound also demonstrates inhibitory effects on this pathway.

JAK-STAT Signaling Pathway Inhibition

Caption: Inhibition of the JAK-STAT pathway by 2,4,5-TMBA.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data for this specific molecule is somewhat limited, the information provided, including data from a close structural analogue and established experimental protocols, offers a robust framework for researchers and drug development professionals. The elucidation of its inhibitory effects on key inflammatory signaling pathways further underscores its potential as a valuable pharmaceutical intermediate. Further studies to generate specific quantitative solubility and forced degradation data are recommended to build upon the information presented in this guide.

References

An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid (CAS 490-64-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzoic acid, also known as asaronic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. It is a derivative of benzoic acid with three methoxy groups attached to the benzene ring. This compound serves as a versatile building block in organic synthesis and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory research. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological significance of this compound (CAS 490-64-2) to support its application in research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in experimental settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 490-64-2 | |

| Molecular Formula | C₁₀H₁₂O₅ | |

| Molecular Weight | 212.20 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 143-145 °C | |

| Boiling Point | 300 °C | [1] |

| Solubility | Soluble in hot water, ethanol, and DMSO. | [2][3] |

| Density | Approximately 1.3 g/cm³ | |

| Flash Point | 134 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons and the protons of the three methoxy groups. The chemical shifts (δ) are generally observed in deuterated dimethyl sulfoxide (DMSO-d₆). The aromatic protons appear as singlets due to their substitution pattern, and the methoxy protons also appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~6.6 (s, 1H), ~7.3 (s, 1H) | ~97, ~112, ~114, ~142, ~153, ~157 |

| -OCH₃ | ~3.7 (s, 3H), ~3.8 (s, 3H), ~3.9 (s, 3H) | ~56.0, ~56.2, ~56.6 |

| -COOH | ~12.5 (br s, 1H) | ~168 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.[4]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2500-3300 (broad) | O-H (Carboxylic acid) | Stretching |

| ~2950, ~2850 | C-H (Methoxy) | Stretching |

| ~1680 | C=O (Carboxylic acid) | Stretching |

| ~1600, ~1500 | C=C (Aromatic ring) | Stretching |

| ~1250, ~1050 | C-O (Methoxy and Carboxylic acid) | Stretching |

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak ([M]⁺) at m/z 212. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) and a methoxy group ([M-31]⁺), as well as the loss of a carboxyl group ([M-45]⁺).[5]

Biological Activity and Signaling Pathways

This compound has been identified as a potent anti-inflammatory agent. Its mechanism of action involves the modulation of key inflammatory signaling pathways, particularly in macrophages.

Inhibition of NF-κB and JAK-STAT Signaling

Research has shown that this compound can attenuate macrophage activation towards a pro-inflammatory M1 phenotype.[6] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways.[3][7] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate these pathways, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has been demonstrated to suppress the phosphorylation of key proteins in these cascades, thereby downregulating the inflammatory response.[6]

Caption: Inhibition of NF-κB and JAK-STAT pathways by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis

A common method for the synthesis of this compound involves the oxidation of asarone (from calamus oil) or the formylation and subsequent oxidation of 1,2,4-trimethoxybenzene.[6][8]

Protocol: Synthesis from 1,2,4-Trimethoxybenzene

-

Formylation: To a solution of 1,2,4-trimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an ice-water mixture and neutralize with a base (e.g., sodium hydroxide solution).

-

Extract the product, 2,4,5-trimethoxybenzaldehyde, with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Oxidation: Dissolve the crude 2,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., acetone).

-

Add an oxidizing agent, such as potassium permanganate or Jones reagent, portion-wise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite).

-

Acidify the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification

Recrystallization is a standard method for the purification of crude this compound.[2][9] A mixed solvent system, such as ethanol-water, is often effective.[10]

Protocol: Recrystallization from Ethanol-Water

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

-

Allow the clear solution to cool slowly to room temperature.

-

Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a vacuum oven at a moderate temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a reliable technique for assessing the purity of this compound and for its quantification in various matrices.[11][12]

Protocol: Reversed-Phase HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing a small amount of acid, such as 0.1% phosphoric acid or formic acid, to suppress ionization). A typical starting gradient could be 30:70 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.

Caption: A typical workflow from synthesis to characterization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties and characterized biological activity, particularly its anti-inflammatory effects through the inhibition of the NF-κB and JAK-STAT pathways, make it an attractive molecule for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work. Further research into its therapeutic applications and the development of optimized and validated experimental protocols will continue to enhance its value in the scientific community.

References

- 1. This compound | 490-64-2 [chemicalbook.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound(490-64-2) IR Spectrum [chemicalbook.com]

- 5. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104031001A - Method for preparing 2-(N-(2,4,5-trimothoxyaniline) amino]-4-carbethoxy-1,3-thiazole by using one-pot process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

2,4,5-Trimethoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a crucial scaffold and versatile building block in the landscape of organic synthesis. Its unique electronic and steric properties, conferred by the presence of three methoxy groups and a carboxylic acid moiety, make it an invaluable precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and notable applications of this compound, with a particular focus on its role in the development of bioactive compounds. Detailed experimental protocols for seminal reactions, quantitative data summaries, and visual representations of its engagement with biological pathways are presented to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid, typically appearing as a fine powder.[1] Its key physical and spectroscopic properties are summarized in the tables below, providing a foundational dataset for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₅ | [2] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 490-64-2 | [1] |

| Melting Point | 143-145 °C | [3] |

| Appearance | White fine crystalline powder | [3] |

| Solubility | Soluble in DMSO. | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | (Data unavailable in search results) | |

| ¹³C NMR | (Data unavailable in search results) | |

| Infrared (IR) | Characteristic absorptions for O-H stretch of the carboxylic acid (broad, ~3000-2500 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1680 cm⁻¹), C-O stretches of the methoxy groups and aromatic ring, and C-H stretches of the aromatic ring and methyl groups. | [5][6] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 212. Common fragmentation patterns for benzoic acids include the loss of •OH (m/z 195) and •COOH (m/z 167). Fragmentation of the methoxy groups can also be observed. | [7] |

Synthesis of this compound

While commercially available, several synthetic routes to this compound have been reported, often starting from more readily available precursors. One common method involves the multi-step transformation of 1,2,4-trimethoxybenzene.[2] This typically involves an electrophilic substitution to introduce a functional group that can then be oxidized to the carboxylic acid.

Applications in Organic Synthesis

The utility of this compound as a synthetic building block is primarily derived from the reactivity of its carboxylic acid group and the influence of the electron-donating methoxy groups on the aromatic ring.

Synthesis of Acyl Chlorides: The Gateway to Amides and Esters

A pivotal transformation of this compound is its conversion to the corresponding acyl chloride, 2,4,5-trimethoxybenzoyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of a wide range of amides and esters through reactions with amines and alcohols, respectively.

References

- 1. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(490-64-2) IR Spectrum [m.chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,4,5-Trimethoxybenzoic Acid: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxybenzoic acid, a significant organic compound with applications in pharmaceutical synthesis and scientific research. This document details its historical discovery, synthesis methodologies, physicochemical properties, and its role in modulating key cellular signaling pathways.

Discovery and History

This compound, also known as asaronic acid, first appeared in scientific literature in the early 20th century. Its synthesis was part of a broader exploration into substituted benzoic acid derivatives for potential use in fine chemical and pharmaceutical synthesis. Early research focused on its preparation from naturally occurring precursors, such as those found in certain plant species, and its characterization. Over the years, it has become a valuable intermediate in the synthesis of more complex bioactive molecules, including vasodilators and psychoactive substances, although it has no direct approved medicinal use itself. In recent years, research has highlighted its potential in modulating inflammatory responses through the inhibition of key signaling pathways.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 490-64-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 143-145 °C | [3] |

| Boiling Point | 300 °C | [4] |

| pKa | 4.24 ± 0.10 | [2] |

| Solubility | Water: 3190 mg/L @ 25 °C (estimated), Chloroform: Slightly soluble, DMSO: 100 mg/mL | [2][4] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | δ 7.38 (s, 1H), 6.50 (s, 1H), 3.94 (s, 3H), 3.93 (s, 3H), 3.87 (s, 3H) | [5][6] |

| ¹³C NMR | δ 171.4, 158.7, 155.9, 143.5, 117.3, 109.0, 96.0, 60.9, 56.3, 56.2 | [5][7][8] |

| FT-IR (KBr, cm⁻¹) | ~3400-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1600, 1510 (C=C stretch, aromatic), ~1270, 1030 (C-O stretch, ethers) | [3][9][10] |

| Mass Spectrometry | ESI-MS: 211.2 (M-H)⁻ | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. A common and effective method involves the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene to produce 2,4,5-trimethoxybenzaldehyde, followed by oxidation to the carboxylic acid.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

The following protocol is a representative example for the synthesis of the intermediate, 2,4,5-trimethoxybenzaldehyde.

Materials:

-

1,2,4-Trimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Ice

Procedure:

-

To a stirred solution of 1,2,4-trimethoxybenzene (8.42 g) in DMF (17 mL), phosphorus oxychloride (5.5 mL) is added dropwise under ice cooling.

-

After the addition is complete, the reaction mixture is heated at 80°C for 1 hour with continuous stirring.

-

The mixture is then cooled in an ice bath.

-

A saturated aqueous solution of sodium acetate (30 mL) is added to the reaction mixture under ice cooling to precipitate the product.

-

The resulting colorless needles of 2,4,5-trimethoxybenzaldehyde are collected by filtration.

-

The crude product can be recrystallized from ethanol to yield pure 2,4,5-trimethoxybenzaldehyde (mp 114-115.5°C).

Oxidation to this compound:

The synthesized 2,4,5-trimethoxybenzaldehyde can then be oxidized to this compound using a suitable oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification.

Role in Cellular Signaling

Recent studies have demonstrated that this compound can modulate inflammatory responses by inhibiting key signaling pathways, namely the NF-κB and JAK-STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the immune and inflammatory response. This compound has been shown to inhibit the activation of this pathway.

Caption: Inhibition of the NF-κB Pathway by 2,4,5-TMBA.[2]

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation. This compound has also been found to attenuate this pathway.

Caption: Inhibition of the JAK-STAT Pathway by 2,4,5-TMBA.[2]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its primary application in the pharmaceutical industry is as a key intermediate in the production of various drugs. For instance, it is used in the synthesis of Acotiamide, a gastroprokinetic agent.

In a research context, its ability to inhibit inflammatory pathways makes it a valuable tool for studying the mechanisms of inflammation and for the development of novel anti-inflammatory agents. Its well-defined structure and reactivity also make it a useful internal standard in analytical techniques such as NMR for the characterization of complex mixtures.

Conclusion

This compound, a compound with a rich history spanning over a century, continues to be of significant interest to the scientific community. Its well-characterized physicochemical properties, established synthetic routes, and emerging role as a modulator of key cellular signaling pathways underscore its importance in both fundamental research and the development of new therapeutics. This guide provides a foundational understanding of this multifaceted molecule for professionals in the fields of chemistry, biology, and medicine.

References

- 1. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound(490-64-2) IR Spectrum [m.chemicalbook.com]

- 4. This compound, 490-64-2 [thegoodscentscompany.com]

- 5. rsc.org [rsc.org]

- 6. This compound(490-64-2) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2,4,5-Trimethoxybenzoic Acid

Introduction

2,4,5-Trimethoxybenzoic acid, also known as Asaronic acid, is a methoxybenzoic acid derivative with the chemical formula C₁₀H₁₂O₅.[1][2] It typically appears as a white, crystalline powder.[1] This compound is utilized in laboratory settings for various chemical syntheses and research applications.[3] Notably, it has been identified in extracts of purple perilla and investigated for its potential to inhibit inflammation mediated by the M1 macrophage phenotype in the context of diabetes.[4][5] Given its use by researchers and scientists, a thorough understanding of its safety profile, toxicity, and proper handling procedures is critical to ensure a safe laboratory environment.

This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, outlines protocols for its safe handling, and details emergency procedures.

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance.

| Hazard Class | Category | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 | [1][3][6] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | Causes serious eye irritation | H319 | [1][3][6] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | H335 | [1][3][7] |

| Acute toxicity, oral | 4 | Harmful if swallowed | H302 | [1][3] |

Physicochemical and Toxicological Profile

This section summarizes the key physical, chemical, and toxicological properties of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [1][2] |

| Appearance | White solid / Fine white crystalline powder | [1][8] |

| Melting Point | 142 - 145 °C | [2][3] |

| Boiling Point | 300 °C | [6][9] |

| Solubility | Soluble in water (est. 3190 mg/L @ 25 °C) | [9] |

| CAS Number | 490-64-2 | [1][3] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[8] Available data is limited, and specific quantitative measures such as LD50/LC50 values have not been established.[8]

| Toxicity Endpoint | Result | Source |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1][3] |

| LD50/LC50 | Not available | [8] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | [8] |

| Chronic Toxicity | Not available | [8] |

| Target Organs | Respiratory system | [3] |

Experimental Protocols and Methodologies

While specific experimental protocols for the toxicological testing of this compound are not detailed in the available literature, the hazard classifications are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Skin Irritation/Corrosion (OECD 439): This in vitro test uses reconstructed human epidermis models to assess the potential of a substance to cause skin irritation.

-

Serious Eye Damage/Irritation (OECD 492B): This in vitro method uses reconstructed human cornea-like epithelium to identify chemicals that can cause serious eye damage or irritation.

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to animals in a stepwise procedure to determine its relative toxicity and estimate an LD50 value.

Recommended Laboratory Handling Protocol

The following protocol is derived from standard safety practices for handling hazardous laboratory chemicals.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles or safety glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][12]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a chemical-resistant apron or lab coat to prevent skin exposure.[8][13]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved air-purifying dust or mist respirator (such as a type N95) or a European Standard EN 149 respirator.[8][10]

-

-

Handling Procedures:

-

Storage:

-

Disposal:

Emergency and First Aid Procedures

Prompt and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [3][8] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists. | [3][8] |

| Inhalation | Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Get medical aid if a cough or other symptoms appear. | [3][8] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid. | [8][14] |

Spill and Accidental Release Measures

-

Evacuate personnel from the area.[14]

-

Ensure adequate ventilation.

-

Wear the appropriate personal protective equipment (PPE) as described in Section 3.[8]

-

Carefully sweep up or vacuum the spilled material, avoiding dust generation.[8][15]

-

Place the collected material into a suitable, sealed container for disposal.[8][15]

-

Wash the spill area once the cleanup is complete. Do not flush into the sewer system.[14]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][15]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[8][12]

-

Protective Equipment: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Visualizations: Workflows and Biological Pathways

Safe Handling and Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a research environment.

Reported Biological Activity

Research indicates that this compound can attenuate M1 macrophage activation. The diagram below illustrates this reported inhibitory action on key inflammatory signaling pathways.[4]

References

- 1. This compound | C10H12O5 | CID 10276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 490-64-2 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - Shandong Biotech [shandongbiotech.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound, 490-64-2 [thegoodscentscompany.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 14. ehs.com [ehs.com]

- 15. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Oxidation of 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oxidation of 2,4,5-trimethoxybenzaldehyde to its corresponding carboxylic acid, 2,4,5-trimethoxybenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol herein utilizes Oxone®, a stable and environmentally benign oxidizing agent, in dimethylformamide (DMF). Alternative oxidation methods employing potassium permanganate and potassium dichromate are also discussed and summarized for comparative purposes. The experimental workflow and the general reaction pathway are illustrated for clarity.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. This compound is a valuable intermediate in the production of various biologically active molecules. The selection of an appropriate oxidizing agent and reaction conditions is critical to ensure high yield and purity, especially when dealing with electron-rich aromatic aldehydes such as 2,4,5-trimethoxybenzaldehyde, which can be susceptible to side reactions like the Dakin oxidation. This protocol details a robust and efficient method using Oxone®, offering a safer and more environmentally friendly alternative to traditional heavy metal-based oxidants.[1][2]

Comparison of Oxidation Protocols

The choice of oxidizing agent significantly impacts the reaction's efficiency, selectivity, and environmental footprint. Below is a summary of common methods for the oxidation of substituted benzaldehydes.

| Oxidizing Agent | Solvent | Typical Reaction Conditions | Yield | Remarks |

| Oxone® (Potassium peroxymonosulfate) | DMF | Room temperature, 3 hours | High (>90% for many aldehydes)[3] | Mild conditions, environmentally friendly.[1][2] For electron-rich aldehydes, careful control is needed to avoid the Dakin reaction.[4] |

| Potassium permanganate (KMnO4) | Acetone/Water or t-butanol/water | Basic or acidic conditions, often requires heating | Variable | Strong oxidant, can lead to over-oxidation.[5] Stoichiometry is 1:1.[6] |

| Potassium dichromate (K2Cr2O7) | Aqueous H2SO4 | Reflux | ~70% (for asarone oxidation)[7] | Toxic and environmentally hazardous chromium waste. |

Experimental Protocol: Oxidation using Oxone®

This protocol is based on established methods for the oxidation of aldehydes using Oxone® in DMF.[1][3]

Materials:

-

2,4,5-trimethoxybenzaldehyde

-

Oxone® (potassium peroxymonosulfate, KHSO₅·0.5KHSO₄·0.5K₂SO₄)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bisulfite solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in DMF (to make a 0.1-1.0 M solution).

-

Addition of Oxidant: To the stirred solution, add Oxone® (1 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Acidification and Extraction: Acidify the mixture to pH 2-3 with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by passing it through a short plug of silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[3]

Visualizations

Experimental Workflow

References

- 1. Facile Oxidation of Aldehydes to Acids and Esters with Oxone [organic-chemistry.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes: Synthesis of Acotiamide Using 2,4,5-Trimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Acotiamide, a gastroprokinetic agent, utilizing 2,4,5-Trimethoxybenzoic acid as a key starting material.

Introduction

Acotiamide is a novel drug for the treatment of functional dyspepsia.[1][2] Its synthesis involves a multi-step process, with this compound serving as a crucial building block.[3] The general synthetic strategy involves the conversion of this compound into an activated form, which is then coupled with a substituted thiazole moiety. Subsequent modifications, including selective demethylation and amidation, lead to the final Acotiamide molecule.

Synthetic Pathway Overview

The synthesis of Acotiamide from this compound can be summarized in the following key steps:

-

Activation of this compound: The carboxylic acid is typically converted to a more reactive species, such as an acyl chloride, to facilitate the subsequent amidation reaction.[4][5]

-

Amidation with Ethyl 2-aminothiazole-4-carboxylate: The activated this compound derivative is reacted with ethyl 2-aminothiazole-4-carboxylate to form the core amide linkage.[4]

-

Selective Demethylation: A selective demethylation of the methoxy group at the 2-position is performed to yield a key intermediate with a hydroxyl group.

-

Final Amidation: The ester group of the thiazole intermediate is then amidated with N,N-diisopropylethylenediamine to produce Acotiamide.[4]

Below is a DOT script that visualizes the synthetic workflow.

Caption: Synthetic workflow for Acotiamide.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of Acotiamide.

| Step | Intermediate/Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1. Acyl Chlorination | 2,4,5-Trimethoxybenzoyl chloride | This compound, Oxalyl chloride, Dichloromethane | High | - | [4] |

| 2. Amidation | 2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole | 2,4,5-Trimethoxybenzoyl chloride, Ethyl 2-aminothiazole-4-formate | High | - | [4] |

| 3. Selective Demethylation | 2-[N-(4,5-Dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole acetate | Recrystallization with acetic acid | High | - | [4] |

| 4. Ammonolysis | Acotiamide | N,N-diisopropylethylenediamine | High | >99% | [6] |

| 5. Salt Formation & Refining | Acotiamide Hydrochloride | Acotiamide, Hydrochloric acid | High | 99.2% | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trimethoxybenzoyl chloride

-

To a solution of this compound in dichloromethane, add oxalyl chloride dropwise at room temperature.[4]

-

Stir the reaction mixture at 20-25°C for approximately 1.5 hours.[4]

-

Monitor the reaction for completion.

-

Upon completion, the resulting 2,4,5-Trimethoxybenzoyl chloride solution can be used directly in the next step.

Protocol 2: Synthesis of 2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole

-

To the solution of 2,4,5-Trimethoxybenzoyl chloride from Protocol 1, add ethyl 2-aminothiazole-4-formate.[4]

-

Carry out the amidation reaction to yield the intermediate.[4]

Protocol 3: Selective Demethylation to form 2-[N-(4,5-Dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole acetate

-

Selectively demethylate the intermediate from Protocol 2.

-

Recrystallize the product from acetic acid to obtain the acetate salt of the desired intermediate.[4]

Protocol 4: Synthesis of Acotiamide

-

React the intermediate from Protocol 3 with N,N-diisopropylethylenediamine in an ammonolysis reaction to produce Acotiamide.[4]

Protocol 5: Preparation of Acotiamide Hydrochloride

-

The crude Acotiamide is subjected to salt formation and refining to yield Acotiamide Hydrochloride.[4]

Mechanism of Action of Acotiamide

Acotiamide's prokinetic effects are primarily attributed to its action on the cholinergic system within the gastrointestinal tract. It functions through a dual mechanism:

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] This inhibition leads to an increased concentration of ACh at the neuromuscular junctions in the gut, enhancing smooth muscle contractions and improving gastric motility.[1]

-

Muscarinic Receptor Antagonism: Acotiamide also acts as an antagonist at presynaptic M1 and M2 muscarinic receptors.[1] These receptors normally act as autoreceptors, providing negative feedback to inhibit further ACh release. By blocking these receptors, Acotiamide disinhibits the release of acetylcholine from enteric neurons, further increasing cholinergic activity.[1]

The following DOT script illustrates the signaling pathway of Acotiamide's mechanism of action.

Caption: Mechanism of action of Acotiamide.

References

- 1. Profile of acotiamide in the treatment of functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acotiamide hydrochloride (Z-338) enhances gastric motility and emptying by inhibiting acetylcholinesterase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach | Semantic Scholar [semanticscholar.org]

- 7. CN105055363A - Acotiamide hydrochloride sustained-release drug and preparation method thereof - Google Patents [patents.google.com]

Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,4,5-Trimethoxybenzoic acid is a versatile aromatic compound that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern of three methoxy groups on a benzoic acid scaffold provides a valuable starting point for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound and its derivatives, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Pharmaceutical Intermediate in Drug Synthesis

A primary application of this compound is its role as a key intermediate in the synthesis of approved pharmaceutical agents.

-

Acotiamide Synthesis: this compound is a crucial building block in the industrial synthesis of Acotiamide.[1][2] Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been extensively modified to generate derivatives with a wide array of therapeutic properties.

Anti-inflammatory Activity

This compound itself has demonstrated notable anti-inflammatory effects. It has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS) by targeting key signaling pathways.[3]

-

Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of the NF-κB and STAT signaling pathways.[3] It also plays a role in modulating macrophage phenotype, which is crucial in inflammation associated with conditions like diabetes.[3]

Anticancer Activity

Derivatives of this compound, particularly chalcones synthesized from the corresponding 2,4,5-trimethoxybenzaldehyde, have been investigated as potential anticancer agents.[4][5]

-

Mechanism of Action: Some of these derivatives induce apoptosis in cancer cells. For instance, a linked polymeric micelle formulation of a 2'-hydroxy-2,3,5'-trimethoxychalcone derivative demonstrated a potent anticancer effect on cervical cancer cells through the induction of apoptosis.[5]

Antimicrobial and Efflux Pump Inhibition Activity

In an era of growing antimicrobial resistance, derivatives of this compound are being explored as both direct antimicrobial agents and as efflux pump inhibitors to restore the efficacy of existing antibiotics.[6][7][8]

-

Efflux Pump Inhibition: Certain amide derivatives of this compound have shown the ability to inhibit bacterial efflux pumps, such as the AcrAB-TolC system, which are responsible for extruding antibiotics from bacterial cells.[6][7] This inhibition can lead to a synergistic effect when co-administered with antibiotics.

Acetylcholinesterase Inhibition

Hydroxyl amide derivatives synthesized from 3,4,5-trimethoxybenzoic acid (a close isomer of this compound) have shown potent acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[9] While this study focused on the 3,4,5-isomer, it highlights the potential of the trimethoxybenzoic acid scaffold in designing enzyme inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of this compound derivatives.

Table 1: Anticancer Activity of a 2,4,5-Trimethoxychalcone Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| AS-DK143-NPs | HeLa (Cervical Cancer) | 4.17 | [5] |

| AGS (Gastric Cancer) | 9.28 | [5] | |

| HepG2 (Liver Cancer) | 18.54 | [5] | |

| BXPC-3 (Pancreatic Cancer) | 35.74 | [5] |

Table 2: Acetylcholinesterase (AChE) Inhibition by Hydroxyl Amide Derivatives of 3,4,5-Trimethoxybenzoic Acid

| Compound | % Inhibition | Reference |

| 7 | 93.2 ± 4.47 | [9] |